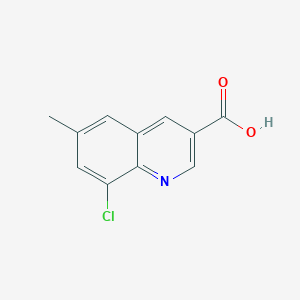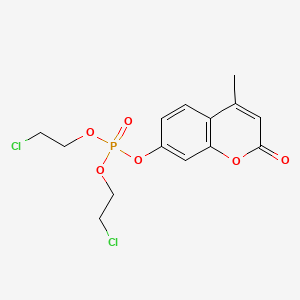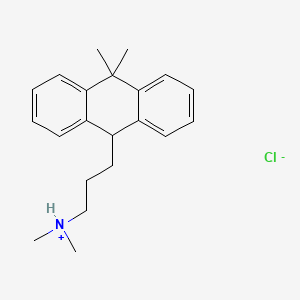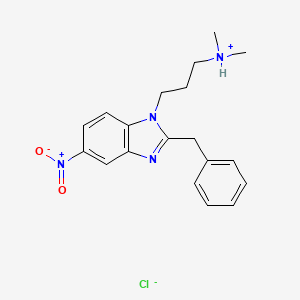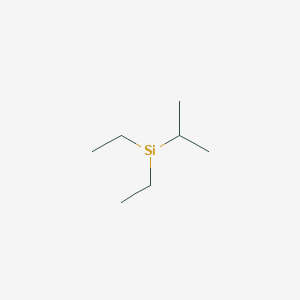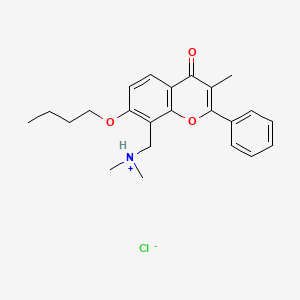
7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride is a synthetic flavone derivative Flavones are a class of polyphenolic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes include:
Alkylation: Introduction of the butoxy group at the 7th position.
Aminomethylation: Addition of the dimethylaminomethyl group at the 8th position.
Methylation: Incorporation of the methyl group at the 3rd position.
Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Butoxy-8-chloro-2,3-dihydro-1H-cyclopenta©chromen-4-one .
- 7-Butoxy-8-iodo-3,4-dimethylchromen-2-one .
Uniqueness
7-Butoxy-8-(dimethylaminomethyl)-3-methylflavone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
38035-23-3 |
|---|---|
Formule moléculaire |
C23H28ClNO3 |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
(7-butoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-5-6-14-26-20-13-12-18-21(25)16(2)22(17-10-8-7-9-11-17)27-23(18)19(20)15-24(3)4;/h7-13H,5-6,14-15H2,1-4H3;1H |
Clé InChI |
YNHNBPOIKVARFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C)C[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




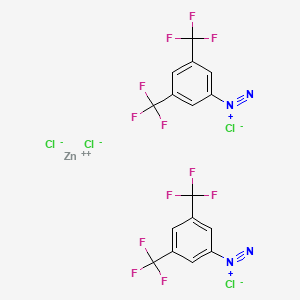
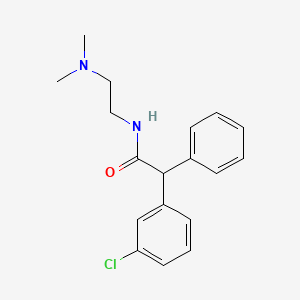
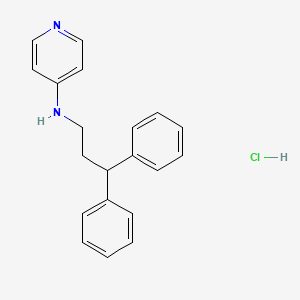

![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)
